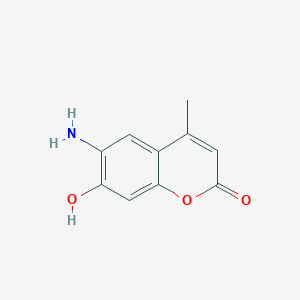

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-amino-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLJTLKIEHIDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524414 | |

| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68047-36-9 | |

| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Optimization

Traditional Pechmann condensations use concentrated sulfuric acid, but modern approaches employ ceric ammonium nitrate (CAN) as a mild, water-soluble catalyst. In a representative procedure:

-

Resorcinol (1.1 g, 0.01 mol) and ethyl acetoacetate (1.35 g, 0.01 mol) are mixed with CAN (0.5 g) .

-

The mixture is heated at 60°C for 3–4 hours , yielding 7-hydroxy-4-methylcoumarin as a white solid after recrystallization from ethanol.

-

Yield : 85%

-

Melting Point : 192°C

CAN’s advantages include reduced corrosivity, easier workup, and improved environmental compatibility compared to mineral acids.

Nitration to 6-Nitro-7-Hydroxy-4-Methylcoumarin

Nitration introduces a nitro group at the C-6 position of the coumarin scaffold, a critical precursor for subsequent reduction to the amino derivative.

Nitration Conditions

The nitration is performed using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures:

-

7-hydroxy-4-methylcoumarin (1 g) is dissolved in concentrated H₂SO₄ (10 mL) and cooled to <10°C .

-

A pre-cooled nitrating mixture (1 mL HNO₃ + 3 mL H₂SO₄ ) is added dropwise.

-

The reaction is maintained at room temperature for 1 hour , then quenched on ice.

Isomer Separation

The crude product contains 6-nitro and 8-nitro isomers. Separation is achieved via selective recrystallization:

-

The mixture is boiled in ethanol, precipitating the 6-nitro isomer due to lower solubility.

-

Yield : 60%

Reduction to this compound

The final step reduces the nitro group to an amine, typically using iron-based reductants.

Iron-Powder Reduction

A widely adopted method involves iron powder in acidic ethanol:

-

6-nitro-7-hydroxy-4-methylcoumarin (2.21 g, 0.01 mol) is refluxed with iron powder (4 g) in ethanol (10 mL) and concentrated HCl (15 mL) for 6 hours .

-

The precipitate is filtered, washed, and recrystallized to yield the target compound.

-

Yield : 50%

-

Melting Point : 284°C

Optimization and Mechanistic Insights

Catalytic Efficiency in Pechmann Condensation

CAN’s role in the Pechmann reaction involves Lewis acid-mediated activation of the β-keto ester, facilitating cyclization. Comparative studies indicate CAN achieves 85% yield versus 70–75% with traditional H₂SO₄, highlighting its efficiency.

Nitration Regioselectivity

The preference for C-6 nitration over C-8 is attributed to electronic and steric factors. The hydroxyl group at C-7 directs electrophilic attack to the adjacent C-6 position, stabilized by resonance.

Reduction Challenges

The moderate yield (50%) in the iron/HCl reduction step may stem from:

-

Incomplete reduction due to side reactions.

-

Product solubility issues , complicating purification.

Data Summary: Synthetic Pathway

| Step | Reactants | Conditions | Product | Yield | Melting Point |

|---|---|---|---|---|---|

| 1 | Resorcinol, Ethyl acetoacetate, CAN | 60°C, 3–4 h | 7-Hydroxy-4-methylcoumarin | 85% | 192°C |

| 2 | 7-Hydroxy-4-methylcoumarin, HNO₃/H₂SO₄ | <10°C → RT | 6-Nitro-7-hydroxy-4-methylcoumarin | 60% | 260–262°C |

| 3 | 6-Nitro derivative, Fe/HCl | Reflux, 6 h | This compound | 50% | 284°C |

Chemical Reactions Analysis

Types of Reactions

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. It is also utilized as a fluorescent probe in analytical chemistry, particularly for studying enzyme kinetics and interactions.

Biology

The compound is employed in various biological assays due to its fluorescent properties. It has been studied for its interactions with serine proteases, which are crucial in many biological processes. Its potential as a marker in biochemical assays makes it valuable for research in enzymology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that modifications to its structure can enhance its effectiveness against cancer cell lines. For instance, derivatives with specific substitutions have demonstrated improved potency against various cancer types .

Anti-inflammatory Properties

The compound has been extensively studied for its anti-inflammatory effects. A series of related compounds were synthesized and tested for their ability to reduce inflammation in animal models. Notably, some derivatives showed superior activity compared to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents .

Industrial Applications

In addition to its biological applications, this compound is used in various industrial processes:

- Dyes and Optical Brighteners : Its fluorescent properties make it suitable for use in dyes and optical materials.

- Pharmaceutical Precursor : It serves as a precursor for synthesizing other pharmaceutical compounds due to its versatile reactivity .

Case Studies

- Anti-inflammatory Screening : A study synthesized several derivatives of 6-amino-7-hydroxy-4-methylcoumarin and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds demonstrated significant reduction in edema volume compared to controls .

- Molecular Docking Studies : Research involving molecular docking against COX enzymes indicated that specific structural modifications could enhance the anti-inflammatory activity of coumarin derivatives, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA gyrase and cyclooxygenase, leading to its antimicrobial and anti-inflammatory effects . Additionally, its fluorescent properties make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The amino group (-NH₂) in the target compound is electron-donating, enhancing resonance stabilization, whereas the chloro (-Cl) substituent in the chloro derivative is electron-withdrawing, altering electronic distribution .

- Hydrogen Bonding : The -NH₂ and -OH groups in the target compound facilitate strong intermolecular hydrogen bonding, contributing to its higher melting point (273–274°C) compared to derivatives like compound 8 (188–189°C) .

- Steric Effects : Bulkier substituents (e.g., cyclopentyloxy in CAS 68047-36-9 derivatives) reduce solubility but may improve target specificity .

Spectral and Structural Analysis

- IR Spectroscopy : The target compound shows characteristic peaks at 3546 cm⁻¹ (O-H stretch) and 3392 cm⁻¹ (N-H stretch), absent in chloro or methoxy derivatives .

- Mass Spectrometry : The molecular ion peak at m/z 324 (Compound 3) contrasts with m/z 210.61 for the chloro derivative, reflecting mass differences due to substituents .

- X-ray Crystallography: Derivatives like 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one form planar chromen-2-one rings stabilized by hydrogen bonds (N–H···O, O–H···O), critical for crystal packing .

Biological Activity

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed exploration of its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by its coumarin structure, which is known for its fluorescent properties. This compound is soluble in organic solvents such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), making it suitable for various biochemical applications.

1. Anticancer Activity

Research has indicated that coumarin derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study synthesized several derivatives and evaluated their cytotoxicity against human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231) cell lines. Compounds derived from this parent structure displayed significant cytotoxic activity, with some derivatives showing higher potency than established chemotherapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its interaction with cyclooxygenase (COX) enzymes. Molecular docking studies suggest that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory prostaglandins. In vivo studies demonstrated that specific derivatives significantly reduced paw edema in carrageenan-induced rat models, indicating their effectiveness in alleviating inflammation .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. A series of coumarin derivatives were synthesized and screened for antibacterial activity, revealing that certain modifications enhanced their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the microdilution method, with some compounds exhibiting potent bactericidal effects .

The biological activities of this compound are largely attributed to its ability to interact with specific enzymes and receptors:

- Fluorescent Probe for Serine Proteases : This compound serves as a fluorescent probe for serine proteases, allowing researchers to study enzyme kinetics and interactions in biological assays.

- Inhibition of COX Enzymes : The inhibition of COX enzymes is crucial for its anti-inflammatory effects. By blocking these enzymes, the compound reduces inflammation at the molecular level .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling malonic acid with substituted phenols under acidic conditions (e.g., phosphorous oxychloride/ZnCl₂) to form the coumarin backbone . For amino-functionalized derivatives, regioselective nitration followed by reduction (e.g., using SnCl₂/HCl) can introduce the amino group at position 5. Reaction temperature (<80°C) and solvent polarity (e.g., acetic acid vs. ethanol) critically affect regioselectivity and purity. Yields typically range from 45–70%, with impurities arising from competing O-methylation or over-reduction .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet at δ 2.4 ppm (4-CH₃), a broad singlet at δ 5.8 ppm (7-OH, exchangeable with D₂O), and aromatic protons at δ 6.2–7.1 ppm (positions 5 and 8). The amino group (6-NH₂) appears as a broad peak at δ 4.3–4.7 ppm .

- IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1680 cm⁻¹ (lactone C=O), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What crystallization methods are effective for isolating this compound?

- Methodological Answer : Slow evaporation from methanol/water (3:1 v/v) at 4°C produces needle-like crystals suitable for X-ray diffraction. Crystal packing analysis reveals hydrogen bonding between the 7-OH and lactone oxygen, stabilizing the lattice .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the fluorescence properties of this compound?

- Methodological Answer : Electron-donating groups (e.g., -NH₂ at position 6) enhance fluorescence quantum yield (Φ = 0.42 in ethanol) by increasing π-electron delocalization. Solvatochromic shifts (Δλ = 25 nm in DMSO vs. hexane) correlate with solvent polarity, making the compound a candidate for pH-sensitive probes . Time-resolved fluorescence spectroscopy shows a biexponential decay (τ₁ = 2.1 ns, τ₂ = 4.5 ns), suggesting excited-state intramolecular proton transfer (ESIPT) .

Q. What strategies mitigate conflicting biological activity data in cytotoxicity studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 μM vs. 45 μM in MCF-7 cells) often stem from assay conditions. Standardization steps include:

- Cell line authentication (STR profiling to avoid cross-contamination).

- Solvent controls : DMSO concentrations <0.1% to prevent false positives.

- Dose-response validation using orthogonal assays (e.g., MTT and apoptosis markers like caspase-3) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) identify electron-rich positions for substitution. Fukui indices (f⁺) indicate higher reactivity at position 8 (f⁺ = 0.15) vs. position 5 (f⁺ = 0.09), aligning with experimental bromination patterns . Molecular dynamics simulations (AMBER) further model solvent effects on reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.